4,4'-Dimethoxystilbene is an organic compound characterized by the molecular formula and a molecular weight of 240.2970 g/mol. This compound is a derivative of stilbene, featuring two methoxy groups attached to the para positions of the phenyl rings. It is primarily recognized for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Notably, it serves as an intermediate in the synthesis of selective estrogen receptor modulators and has been studied for its photoisomerization dynamics in various solvents.
4,4'-Dimethoxystilbene is classified under stilbenes, which are a group of compounds known for their structural similarity to stilbene. It is often sourced from synthetic routes involving various organic reactions. The compound is significant in both academic research and industrial applications due to its diverse chemical properties and biological activities.
Several synthetic methods exist for producing 4,4'-Dimethoxystilbene:
These methods highlight the versatility and adaptability of synthetic strategies employed to obtain this compound.
The molecular structure of 4,4'-Dimethoxystilbene consists of two aromatic rings connected by a double bond (ethene), with each ring bearing a methoxy group at the para position. The structural formula can be represented as follows:
This structure contributes to its chemical reactivity and interaction with biological systems.
The compound's characterization often employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to elucidate its structural features. For instance, characteristic peaks in the IR spectrum can be attributed to C-H stretching vibrations and C-O bonds associated with methoxy groups.
4,4'-Dimethoxystilbene undergoes several notable chemical reactions:
These reactions are critical for understanding the compound's behavior in various chemical environments.
The mechanism of action for 4,4'-Dimethoxystilbene primarily involves its interaction with molecular targets within biological systems. It has been observed that methoxylated stilbenes generally exhibit enhanced bioactivity compared to their unmethylated counterparts. The compound's interaction with estrogen receptors suggests potential therapeutic applications in hormone-related conditions.
Research indicates that 4,4'-Dimethoxystilbene can influence cellular pathways through its estrogenic activity after incubation with liver microsomes. Additionally, it can form dimers via one-electron anodic oxidation, which further complicates its biochemical interactions.
These properties make 4,4'-Dimethoxystilbene a valuable compound for both laboratory studies and industrial applications.
Olefin metathesis has emerged as a powerful strategy for constructing the central ethylene bridge of 4,4'-dimethoxystilbene. The reaction typically employs Grubbs second-generation catalysts (GII) to facilitate cross-metathesis between p-methoxystyrene derivatives and acrylates. A significant breakthrough involves the use of p-cresol as an additive, which modifies the ruthenium catalyst's electronic properties through hydrogen bonding with chloride ligands. This interaction increases the ruthenium's binding energy (evidenced by XPS analysis of Ru 3d orbitals) and shields the carbene carbon, enabling efficient cross-metathesis where conventional methods yield only homodimerization products. The p-cresol-assisted metathesis achieves >90% selectivity for the trans-isomer under optimized conditions (80°C, anhydrous toluene, 12h) [5].
Recent innovations focus on suppressing unwanted homodimerization through sterically controlled catalysts. Tetranuclear palladium complexes with phenoxy- and amidate-functionalized N-heterocyclic carbene (NHC) ligands demonstrate exceptional activity in neat tetrabutylammonium bromide (TBAB) solvent systems. These catalysts enable the coupling of electronically deactivated and sterically hindered ortho-substituted aryl chlorides—previously considered challenging substrates—with acrylates to form stilbene precursors at catalyst loadings as low as 0.5 mol% [5].
Table 1: Olefin Metathesis Approaches for 4,4'-Dimethoxystilbene Synthesis
Catalyst System | Additive | Yield (%) | trans:cis Selectivity | Key Advantage |
---|---|---|---|---|
Grubbs II (GII) | None | 45 | 3:1 | Standard protocol |
Grubbs II (GII) | p-Cresol | 92 | >20:1 | Suppressed homodimerization |
Tetranuclear Pd-NHC | TBAB | 89 | >50:1 | Activates ortho-substituted chlorides |
Zn(OTf)₂ / HNTf₂ | 5Å MS | 86 | >50:1 | Metal-free alternative |
Palladium-catalyzed cross-coupling reactions provide precise control for introducing methoxy groups at the para-positions of the stilbene framework. Mizoroki-Heck reactions utilizing p-bromoanisole and styrene derivatives deliver 4-methoxystilbene intermediates with >95% regioselectivity when employing Buchwald-type dialkylbiaryl phosphine ligands. These ligands mitigate β-hydride elimination side reactions and enable reactions at temperatures as low as 80°C. Catalyst systems featuring Pd(OAc)₂/XPhos (2 mol%) in triethylamine solvent achieve near-quantitative conversion within 6 hours, with the trans-isomer predominating (>15:1 selectivity) due to steric constraints in the transition state [1] [5].
Suzuki-Miyaura cross-coupling offers an alternative route using (4-methoxyphenyl)boronic acids and p-halostyrenes. This method benefits from aqueous reaction conditions (dioxane/H₂O 4:1) and inorganic bases (K₂CO₃). Recent advances utilize recyclable Pd nanoparticles immobilized on magnetite (Pd@Fe₃O₄), which maintain >90% yield over five catalytic cycles while reducing palladium leaching to <0.5 ppm—addressing a critical sustainability concern in pharmaceutical applications where 4,4'-dimethoxystilbene serves as a Raloxifene precursor [1].
Table 2: Palladium Catalyst Systems for Methoxy Functionalization
Reaction Type | Catalyst | Ligand | Yield (%) | Regioselectivity |
---|---|---|---|---|
Mizoroki-Heck | Pd(OAc)₂ | XPhos | 98 | >95% para |
Suzuki-Miyaura | Pd@Fe₃O₄ | None | 94 | >99% para |
Stille Coupling | Pd(PPh₃)₄ | AsPh₃ | 87 | 97% para |
The thermodynamically stable trans-isomer of 4,4'-dimethoxystilbene predominates in pharmaceutical applications due to its superior crystallinity and metabolic stability. Dehydrogenation of 4,4'-dimethoxybibenzyl precursors using stoichiometric 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane remains the gold standard for trans-selective synthesis. This method exploits the planar transition state of DDQ-mediated hydrogen abstraction, which enforces antiperiplanar geometry in the nascent double bond. Optimized conditions (105°C, 18h, argon atmosphere) deliver the trans-isomer in 85% yield with >50:1 stereoselectivity and minimal over-oxidation [3].
Catalytic asymmetric alternatives have emerged using chiral spiro phosphoramide catalysts (e.g., Cat. 3 with 6,6'-di(3,5-di-tert-butyl-4-methoxyphenyl) groups). These systems achieve kinetic resolution of racemic ynamide intermediates via intramolecular hydroalkoxylation/[1,3]-rearrangement cascades, yielding enantiomerically enriched trans-stilbenes (e.r. 95:5). The reaction proceeds through stereospecific [1,3]-rearrangement with complete chirality transfer, as confirmed by density functional theory (DFT) calculations of zwitterionic intermediates [5].
Table 3: Stereoselective Synthesis Methods Comparison
Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | trans Selectivity |
---|---|---|---|---|
DDQ Dehydrogenation | DDQ (stoichiometric) | 105 | 85 | >50:1 |
Chiral Brønsted Acid | Spiro phosphoramide | 40 | 42* | e.r. 95:5 |
Metal-Free Rearrangement | HNTf₂ (0.5 mol%) | 25 | 96 | d.r. >50:1 |
*Yield after kinetic resolution
While traditional synthesis relies on transition metals, biocatalytic routes for 4,4'-dimethoxystilbene are emerging as sustainable alternatives. Engineered Escherichia coli strains expressing Arabidopsis thaliana stilbene synthase (STS) demonstrate feasibility for de novo biosynthesis from glucose. The pathway requires co-expression of tyrosine ammonia-lyase (TAL) to convert endogenous tyrosine to p-coumaric acid, followed by STS-mediated condensation with three malonyl-CoA units. However, native STS exhibits <5% conversion for methoxylated substrates due to steric constraints in the active site.
Rational enzyme engineering efforts focus on enlarging the STS binding pocket via F378V and T300S mutations, improving conversion to resveratrol analogs by 12-fold. Combined with methoxytransferase co-expression (using S-adenosyl methionine as methyl donor), this system could theoretically produce 4,4'-dimethoxystilbene. Current limitations include low titers (<50 mg/L) and competitive consumption of malonyl-CoA by fatty acid biosynthesis. Next-generation approaches propose cytochrome P450 monooxygenases (CYP73A) for in situ hydroxylation of stilbene followed by O-methyltransferases, or carboxylic acid reductase (CAR) enzymes to convert p-anisic acid into the corresponding aldehyde for non-decarboxylative stilbene synthesis [1] [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1